Pirotinib
CAS No.:
Cat. No.: VC20735149
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | none |
|---|---|
| SMILES | none |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties of Pyrotinib
Chemical Structure and Composition
Pyrotinib is chemically defined as (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide. Its molecular formula is , and it has a molecular weight of 583.1 g/mol . The compound's structure includes a quinoline core substituted with functional groups that enhance its binding affinity to receptor tyrosine kinases.
Pyrotinib exhibits favorable pharmacokinetic properties, including oral bioavailability and a tolerable safety profile. Preclinical studies have demonstrated its ability to irreversibly bind to EGFR and HER2, leading to sustained inhibition of downstream signaling pathways critical for tumor growth and survival .
Mechanism of Action
Pyrotinib functions as an irreversible inhibitor of EGFR and HER2 by covalently binding to the ATP-binding site of these receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are essential for cell proliferation, survival, and angiogenesis . By targeting both EGFR and HER2, Pyrotinib addresses the redundancy in signaling pathways that often leads to resistance in cancer therapies.
Pharmacokinetics
Studies have reported desirable pharmacokinetic properties for Pyrotinib, including rapid absorption following oral administration and a half-life conducive to daily dosing. The drug exhibits extensive tissue distribution, which is critical for reaching tumor sites. Its metabolism primarily involves hepatic enzymes, with excretion occurring via feces and urine .
Clinical Applications in Oncology
HER2-Positive Breast Cancer
HER2-positive breast cancer is characterized by overexpression or amplification of the HER2 gene, which drives aggressive tumor growth. Pyrotinib has shown significant efficacy in both clinical trials and real-world studies for treating this subtype of breast cancer.
Clinical Trial Data
In a Phase III clinical trial (PHOEBE study), Pyrotinib combined with capecitabine demonstrated superior progression-free survival (PFS) compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab-based therapy. The median PFS was 12.5 months for the Pyrotinib group versus 6.8 months for the lapatinib group .
Real-World Evidence
| Treatment Line | Median PFS (months) | ORR (%) | DCR (%) |
|---|---|---|---|
| First-line | 14 | 60 | 92.73 |
| Second-line | 10 | 33.88 | 85.95 |
| Third-line or beyond | 6 | 27.93 | 72.97 |
Subgroup Analyses
Comparative Analysis with Other HER2 Inhibitors
Pyrotinib has been compared to other HER2-targeted therapies such as lapatinib and neratinib in terms of efficacy and safety.
Efficacy
Pyrotinib has demonstrated superior ORR and PFS compared to lapatinib in both clinical trials and real-world settings . Unlike neratinib, which is approved primarily for early-stage breast cancer, Pyrotinib has shown robust activity in advanced-stage disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume